Cas no 1805182-37-9 (Ethyl 3-bromomethyl-2-cyano-4-fluorobenzoate)
Ethyl 3-bromomethyl-2-cyano-4-fluorobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-bromomethyl-2-cyano-4-fluorobenzoate
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- Inchi: 1S/C11H9BrFNO2/c1-2-16-11(15)7-3-4-10(13)8(5-12)9(7)6-14/h3-4H,2,5H2,1H3
- InChI Key: UZCMLLFRYVVEQQ-UHFFFAOYSA-N
- SMILES: BrCC1C(=CC=C(C(=O)OCC)C=1C#N)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 302
- XLogP3: 2.5
- Topological Polar Surface Area: 50.1
Ethyl 3-bromomethyl-2-cyano-4-fluorobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015017333-250mg |
Ethyl 3-bromomethyl-2-cyano-4-fluorobenzoate |
1805182-37-9 | 97% | 250mg |
484.80 USD | 2021-05-31 | |
| Alichem | A015017333-500mg |
Ethyl 3-bromomethyl-2-cyano-4-fluorobenzoate |
1805182-37-9 | 97% | 500mg |
831.30 USD | 2021-05-31 | |
| Alichem | A015017333-1g |
Ethyl 3-bromomethyl-2-cyano-4-fluorobenzoate |
1805182-37-9 | 97% | 1g |
1,490.00 USD | 2021-05-31 |
Ethyl 3-bromomethyl-2-cyano-4-fluorobenzoate Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on Ethyl 3-bromomethyl-2-cyano-4-fluorobenzoate
Comprehensive Overview of Ethyl 3-bromomethyl-2-cyano-4-fluorobenzoate (CAS No. 1805182-37-9)
Ethyl 3-bromomethyl-2-cyano-4-fluorobenzoate (CAS No. 1805182-37-9) is a highly specialized organic intermediate widely utilized in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a fluorobenzene core with bromomethyl and cyano functional groups, makes it a versatile building block for synthesizing complex molecules. Researchers and manufacturers increasingly seek this compound due to its role in developing targeted therapies and crop protection agents, aligning with the growing demand for precision chemistry in life sciences.
The compound’s synthetic utility stems from its ability to undergo nucleophilic substitution reactions at the bromomethyl group, while the cyano and ester moieties offer additional sites for derivatization. Recent studies highlight its application in constructing heterocyclic scaffolds, a hot topic in drug discovery for treating metabolic disorders and infectious diseases. With the rise of AI-driven molecular design, searches for "fluorinated benzoate derivatives" and "bromomethyl-cyano synergies" have surged, reflecting its relevance in computational chemistry workflows.
From an industrial perspective, Ethyl 3-bromomethyl-2-cyano-4-fluorobenzoate is valued for its high purity and batch consistency, critical parameters for regulatory compliance in API (Active Pharmaceutical Ingredient) production. Environmental concerns have also driven interest in greener synthesis routes for such intermediates, with keywords like "sustainable fluorination methods" gaining traction. Analytical techniques like HPLC and NMR are essential for quality control, ensuring minimal impurities in final products.
In agrochemical applications, this compound’s 4-fluoro substitution enhances bioactivity, contributing to next-generation pesticide formulations with lower ecological impact. Its compatibility with cross-coupling reactions (e.g., Suzuki-Miyaura) further expands its utility in creating diverse biologically active molecules. As the industry shifts toward high-efficiency crop solutions, demand for structurally nuanced intermediates like CAS 1805182-37-9 continues to grow.
Storage and handling recommendations emphasize protection from moisture and light to preserve stability, addressing common user queries about "benzoate ester shelf life." The compound’s MSDS data underscores standard safety protocols, while its non-hazardous classification under normal conditions makes it accessible for research laboratories. Future prospects include exploring its role in photoaffinity labeling and proteomics, areas gaining momentum in biomedical research.
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